2,2'-azanediyldisuccinic acid

Description

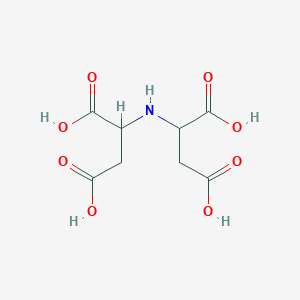

The compound 2,2'-azanediyldisuccinic acid is a polyaminocarboxylic acid with a structure featuring two succinic acid moieties linked via an amine group. Such compounds are often used as chelating agents in industrial, pharmaceutical, or environmental applications.

Properties

CAS No. |

131669-35-7 |

|---|---|

Molecular Formula |

C8H11NO8 |

Molecular Weight |

249.17 g/mol |

IUPAC Name |

2-(1,2-dicarboxyethylamino)butanedioic acid |

InChI |

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

PQHYOGIRXOKOEJ-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

Other CAS No. |

131669-35-7 |

Synonyms |

IDS cpd iminodisuccinate iminodisuccinic acid |

Origin of Product |

United States |

Preparation Methods

2,2'-azanediyldisuccinic acid can be synthesized through the reaction of maleic anhydride with ammonia and sodium hydroxide. The process involves heating maleic anhydride with sodium hydroxide in water to form a concentrated disodium maleate solution. Ammonia is then added at temperatures ranging from 90 to 145°C, followed by the removal of excess water and ammonia through distillation. This results in an aqueous solution containing about 34% tetrasodium iminodisuccinate, with yields of up to 98% . Industrial production methods often involve spray-drying to obtain a solid mixture containing a high percentage of tetrasodium iminodisuccinate .

Chemical Reactions Analysis

2,2'-azanediyldisuccinic acid undergoes various chemical reactions, including complexation, oxidation, and reduction. As a chelating agent, it forms stable complexes with metal ions such as calcium, magnesium, and heavy metals. Common reagents used in these reactions include metal salts like iron chloride and zinc chloride. The major products formed from these reactions are metal-imidodisuccinate complexes, which are used in various applications such as water treatment and agriculture .

Scientific Research Applications

2,2'-azanediyldisuccinic acid has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to bind metal ions in various reactions. In biology, it enhances the accumulation of mineral elements and antioxidants in plants, improving their growth and resistance to stress Industrially, it is used in water treatment to remove heavy metals and in agriculture to enhance the uptake of essential nutrients by plants .

Mechanism of Action

The mechanism of action of imidodisuccinic acid involves its ability to form stable complexes with metal ions. This chelation process reduces the availability of free metal ions, thereby mitigating their toxic effects. The compound’s molecular targets include metal ions such as calcium, magnesium, and heavy metals. The pathways involved in its action include the formation of stable five-membered ring structures with metal ions, which enhances the stability and solubility of the resulting complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of the closest related compounds mentioned in the evidence:

(a) (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic Acid ()

- Structure : Contains a lysine backbone with two carboxymethyl groups attached to the amine.

- Function : Likely acts as a chelator for metal ions, similar to EDTA or IDA.

- Key Differences: Backbone: Lysine-based vs. succinic acid-based in 2,2'-azanediyldisuccinic acid. Chelation Sites: Five donor atoms (amine, two carboxylates) vs. Applications: No data provided for either compound in the evidence.

(b) ABTS-Related Boronic Compounds ()

- Role : Used in antioxidant assays (e.g., ABTS radical scavenging).

- Relevance: No structural or functional similarity to this compound.

(c) Penicillin Derivatives ()

- Structure : β-lactam antibiotics with bicyclic cores.

- Relevance: Entirely unrelated to polyaminocarboxylic acids.

Critical Limitations of the Provided Evidence

- No Data on Target Compound: None of the sources describe this compound’s physicochemical properties (e.g., solubility, stability), spectroscopic data, or applications.

- Irrelevant Comparisons : The evidence includes compounds with "azanediyl" in their names (e.g., ) but diverges structurally and functionally.

Recommendations for Further Research

To address this gap, consult authoritative chemical databases (e.g., PubChem, Reaxys) or peer-reviewed journals specializing in coordination chemistry. Comparative studies with well-known chelators like EDTA, DTPA, or nitrilotriacetic acid (NTA) would be essential to evaluate:

- Chelation Efficiency : Metal-binding constants for ions like Fe³⁺, Cu²⁺, or Ca²⁺.

- Biocompatibility : Toxicity profiles for biomedical or environmental use.

- Industrial Applications : Stability under extreme pH or temperature conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-azanediyldisuccinic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of structurally analogous dicarboxylic acids (e.g., diphenic acid) involves catalytic oxidation using transition-metal catalysts like Mn(III) or Co(II) under acidic conditions . For this compound, a similar approach could be adapted, with pH and temperature optimization critical for minimizing side reactions. Kinetic monitoring via HPLC or FTIR can identify intermediates and optimize reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For example, NMR can confirm the presence of amine and succinyl moieties, while elemental analysis ensures stoichiometric accuracy. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

- Methodological Answer : Determine solubility in aqueous/organic solvents via gravimetric analysis. For pKa values, conduct potentiometric titrations in varied ionic strengths. Note that substituents on succinic acid derivatives significantly alter dissociation constants; for example, aryl groups reduce acidity compared to aliphatic chains . Buffer systems should be adjusted to maintain stability in biological or catalytic studies.

Advanced Research Questions

Q. How does this compound interact with metal ions in catalytic or coordination chemistry applications?

- Methodological Answer : Use isothermal titration calorimetry (ITC) or X-ray crystallography to study metal-binding affinities and coordination geometries. Comparative studies with succinic acid analogs (e.g., benzylsuccinic acid) reveal how the azanediyl group alters chelation behavior. Electrochemical methods (cyclic voltammetry) can assess redox activity in metal complexes .

Q. What isotopic labeling strategies (e.g., , ) are effective for tracking this compound in metabolic or environmental studies?

- Methodological Answer : Synthesize -labeled variants via carboxylation reactions using or isotopically enriched precursors. For -labeling, incorporate during amine-group formation. Use LC-MS/MS or - HSQC NMR to trace isotopic incorporation in biological systems .

Q. How do structural modifications (e.g., alkylation, aryl substitution) impact the compound’s dissociation behavior and pH-dependent reactivity?

- Methodological Answer : Compare dissociation constants () of modified analogs using pH-stat titration. For this compound, the amine group introduces zwitterionic behavior, altering solubility and reactivity. Empirical equations (e.g., modified Henderson-Hasselbalch) can model pH-dependent speciation .

Q. What computational models (e.g., DFT, MD simulations) best predict the compound’s conformational stability and interaction with biomolecules?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and predict electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) can elucidate binding modes with proteins or membranes. Validate models with experimental data from SPR or ITC .

Addressing Data Contradictions

Q. How can discrepancies in reported dissociation constants for succinic acid derivatives be resolved?

- Methodological Answer : Standardize experimental conditions (ionic strength, temperature) and validate measurement techniques (e.g., potentiometry vs. spectrophotometry). For this compound, inconsistencies may arise from zwitterionic equilibria; use -NMR to directly monitor protonation states .

Q. Why do synthetic yields vary widely across studies for structurally related dicarboxylic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.